Azometina H

Descripción general

Descripción

A highly sensitive reagent for testing boron.

Aplicaciones Científicas De Investigación

Marcos Orgánicos-Inorgánicos

Azometina H es integral en la creación de marcos orgánicos-inorgánicos. Estas estructuras son fundamentales para los avances en las ciencias químicas debido a sus propiedades dinámicas y ajustables. Sirven como plataforma para el almacenamiento de gas, la adsorción de materiales, los sensores ópticos, los catalizadores, los canales de administración de fármacos, los tintes y los pigmentos . La capacidad del ligando azometina para formar moléculas estables mediante el comportamiento de coordinación es crucial para desarrollar materiales con las características deseadas .

Funcionalización C(sp2)–H

En el ámbito de la síntesis orgánica, this compound juega un papel en la funcionalización C(sp2)–H en heterociclos no aromáticos basados en azometina. Esta metodología es significativa para el desarrollo de iminas cíclicas y sus derivados, que se utilizan para crear nuevos compuestos heterocíclicos . El proceso implica reacciones de acoplamiento cruzado catalizadas por metales de transición y reacciones de sustitución nucleofílica de hidrógeno sin metales .

Reactivo Colorimétrico para la Detección de Boro

This compound se emplea como un reactivo colorimétrico altamente sensible para la detección de boro. Es particularmente útil para probar niveles de boro de microgramos en materiales como vidrio, acero y muestras de plantas . La sensibilidad del compuesto lo convierte en una herramienta invaluable para el reconocimiento cualitativo y cuantitativo del contenido de boro .

Determinación de Boro en Suelo y Plantas

El compuesto también se utiliza para la determinación colorimétrica de boro en suelo y plantas. Esta aplicación es esencial para las ciencias agrícolas y ambientales, donde la monitorización de los niveles de boro es crucial para comprender la salud del suelo y la nutrición de las plantas .

Química Supramolecular

En química supramolecular, this compound se utiliza para crear marcos supramoleculares. Estos marcos son significativos para diseñar sensores y catalizadores, así como para desarrollar agentes bioactivos. La interacción de la parte azometina con otras sustancias permite la adaptación de características que son beneficiosas en diversas aplicaciones científicas .

Ciencia de Materiales

Los derivados de this compound muestran promesas en la ciencia de materiales debido a su efectividad, coordenadas precisas con alta solubilidad y constituyentes menos dañinos. Se proyecta que serán materiales cruciales en la nueva era, con un ámbito rentable en el desarrollo de materiales avanzados .

Mecanismo De Acción

Target of Action

Azomethine H is primarily used as a reagent for the determination of boron . Boron is the primary target of Azomethine H, and it plays a crucial role in various biological processes, including cell wall synthesis and metabolism in plants .

Mode of Action

Azomethine H interacts with its target, boron, through a process known as complex formation . This involves the coupling of Azomethine H with an aromatic hydroxyaldehyde, such as salicylaldehyde, due to the catalytic effect when boron is present . The condensation reaction is completed quickly, within 15 minutes .

Biochemical Pathways

Azomethine H is part of the azomethine ylides, which are nitrogen-based 1,3-dipoles . They are used in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles, including pyrrolidines and pyrrolines . These reactions are highly stereo- and regioselective, and have the potential to form four new contiguous stereocenters .

Pharmacokinetics

It is known that the compound exhibits high thermal stability . This suggests that it may have good stability in the body, which could potentially enhance its bioavailability.

Result of Action

The primary result of Azomethine H’s action is the formation of a boron-Azomethine H complex . This complex can be used for the colorimetric determination of boron in various samples, including soil and plants . The formation of this complex is a crucial step in the analytical procedures that utilize Azomethine H.

Action Environment

The action of Azomethine H can be influenced by various environmental factors. For instance, the presence of ammonium ions can accelerate the formation of the boron complex . Additionally, the pH conditions can also affect the complex formation process . Therefore, the action, efficacy, and stability of Azomethine H can be significantly influenced by the environmental conditions in which it is used.

Análisis Bioquímico

Biochemical Properties

Azomethine H interacts with various biomolecules in biochemical reactions. It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been found to have a significant fluorescence quenching at 424 nm after its binding with Fe3+ in 100% aqueous solution at pH=7.0 .

Cellular Effects

Azomethine H has shown significant effects on various types of cells. For instance, benzidine-based azomethine derivatives have shown a significant effect on the human breast cancer cell line (MDA-MB-231) .

Molecular Mechanism

The molecular mechanism of Azomethine H involves the formation of the azomethine derivatives, which is confirmed by the occurrence of signals typical for the imine bond . The formation of these derivatives is a key part of how Azomethine H exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, Azomethine H shows high thermal stability . This stability is crucial for its long-term effects on cellular function in both in vitro and in vivo studies.

Actividad Biológica

4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid, also known as Azomethine H, is a compound of significant interest due to its diverse biological activities and applications in analytical chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

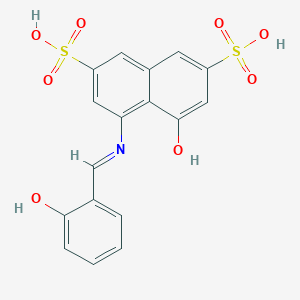

- Molecular Formula : C₁₇H₁₃N₁O₈S₂

- Molecular Weight : 423.4 g/mol

- Physical Description : Typically appears as a yellow or orange powder.

The compound features a naphthalene backbone with hydroxyl and sulfonic acid functional groups, contributing to its reactivity and interaction with biological systems.

Azomethine H primarily functions as a reagent for the determination of boron and exhibits complex formation capabilities. The interaction with boron is facilitated through the formation of a stable boron-Azomethine H complex, which is crucial for its analytical applications. The compound's activity can also be attributed to its ability to act as an inhibitor in various biochemical pathways.

Target Interactions

- Tyrosinase Inhibition : Azomethine H has been shown to inhibit tyrosinase activity, an enzyme critical in melanin biosynthesis. This inhibition can lead to potential applications in skin-lightening products.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems.

Biological Activity Overview

The biological activity of Azomethine H can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects cells from oxidative damage. |

| Enzyme Inhibition | Inhibits tyrosinase, potentially useful for cosmetic applications in skin whitening. |

| Reagent for Boron | Highly sensitive reagent for determining boron levels in various samples. |

Case Study 1: Tyrosinase Inhibition

A study investigated the inhibitory effects of various naphthols on mushroom tyrosinase activity. Results indicated that both α-naphthol and β-naphthol effectively inhibited both monophenolase and diphenolase activities of tyrosinase. Notably, β-naphthol exhibited a stronger inhibitory effect than α-naphthol, suggesting that derivatives like Azomethine H could have enhanced inhibitory properties due to structural similarities .

Case Study 2: Antioxidant Properties

Research has demonstrated that compounds similar to Azomethine H possess significant antioxidant capabilities. These compounds can reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in conditions associated with oxidative damage .

Pharmacokinetics

The pharmacokinetic profile of Azomethine H is characterized by high thermal stability and solubility in aqueous solutions, which enhances its applicability in various analytical techniques such as high-performance liquid chromatography (HPLC). The compound's stability allows for prolonged usage without significant degradation under standard laboratory conditions .

Propiedades

IUPAC Name |

4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO8S2/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14/h1-9,19-20H,(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCCKQSNXPFEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5941-07-1 (mono-hydrochloride salt) | |

| Record name | Azomethine H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00954074 | |

| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange powder or crystals; [Thermo Scientific MSDS] | |

| Record name | Azomethine H | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32266-60-7, 5941-07-1 | |

| Record name | Azomethine H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azomethine H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxy-5-[[(2-hydroxyphenyl)methylene]amino]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Azomethine-H a suitable reagent for boron determination?

A1: Azomethine-H reacts with boric acid in weakly acidic solutions to form a stable, yellow-colored complex. [] This complex exhibits strong absorbance at a specific wavelength (around 415 nm), allowing for quantitative determination of boron concentration using spectrophotometry. [, ]

Q2: Does temperature affect boron determination using Azomethine-H?

A3: Yes, temperature significantly impacts the accuracy and precision of boron determination using Azomethine-H. [] Maintaining a consistent temperature between 15°C and 20°C during color development and absorbance measurement is crucial for reliable results. []

Q3: What are some challenges in using Azomethine-H for boron determination?

A4: Interference from other ions, especially fluoride, aluminum, ferric, and cupric ions, can affect the accuracy of boron determination. [] Furthermore, the presence of organic matter can also interfere with the analysis. [, ]

Q4: Can Azomethine-H be used for on-site environmental monitoring of boron?

A6: Yes, the Azomethine-H UV-Vis-based method offers a low-cost and user-friendly approach suitable for routine analysis and on-site monitoring of boron in complex matrices like leachates from sanitary landfills. []

Q5: How does the Azomethine-H UV-Vis method compare to techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) for boron determination?

A7: While ICP-OES is a powerful technique, the Azomethine-H UV-Vis method exhibits better precision and accuracy for boron determination in both simple and complex matrices. [] This, coupled with its cost-effectiveness and ease of operation, makes it a suitable alternative for routine analysis. []

Q6: How is Azomethine-H used in high-performance liquid chromatography (HPLC)?

A10: Azomethine-H can be used as a precolumn derivatizing agent for boron determination in complex matrices like steel using reversed-phase HPLC. [] This method allows for sensitive and selective determination of trace amounts of boron. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.